2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide” is a complex organic molecule. It contains several functional groups, including a benzimidazole ring, a piperazine ring, and a thiazole ring . The benzimidazole ring is a type of heterocyclic aromatic organic compound that consists of fused benzene and imidazole rings .
Synthesis Analysis
The synthesis of this compound involves several steps. In one reported synthesis, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded the final product .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzimidazole ring, a piperazine ring, and a thiazole ring . The benzimidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This is followed by the reaction of the obtained aldehyde with thiosemicarbazide to yield the final product .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include high aqueous solubility (up to 19 mg/mL at pH 1.2) and a significant improvement of the oral absorption . The compound is a white solid with a melting point of 203–205 C .Scientific Research Applications
Synthesis of Imidazoles
The compound contains an imidazole ring, which is a key component in functional molecules used in a variety of everyday applications . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .
Pharmaceutical Applications
Imidazoles, a structural motif in this compound, are utilized in a diverse range of applications, including traditional applications in pharmaceuticals . They are deployed in the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to their versatility and utility .
Agrochemical Applications
Imidazoles are also used in agrochemicals . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
Solar Cells and Optical Applications
Emerging research into dyes for solar cells and other optical applications has been noted . The imidazole ring in the compound can contribute to these applications due to its chemical properties .
Functional Materials
Imidazoles are utilized in the development of functional materials . The compound’s imidazole ring can contribute to the development of these materials .
Catalysis
Imidazoles are used in catalysis . The compound’s imidazole ring can contribute to these applications due to its chemical properties .
Antiproliferative Activity
A series of new imidazole conjugates were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines . The compound’s imidazole ring can contribute to these applications due to its chemical properties .
Tubulin Polymerization Inhibitors
Mechanistic studies revealed that certain compounds induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase and inhibited polymerization of tubulin . The compound’s imidazole ring can contribute to these applications due to its chemical properties .
Future Directions
The compound “2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide” and its derivatives show promise in the development of new drugs due to their broad range of chemical and biological properties . Future research could focus on exploring its potential applications in various therapeutic areas.
properties
IUPAC Name |
2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6OS/c1-14-13-27-19(20-14)22-18(26)12-25-9-7-24(8-10-25)11-17-21-15-5-3-4-6-16(15)23(17)2/h3-6,13H,7-12H2,1-2H3,(H,20,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMYYAXNNHOGBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.